ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative. Its core structure consists of a thiazole ring with:
- An ethyl ester at position 5, enhancing lipophilicity and influencing solubility.
- An amino group at position 4, enabling hydrogen bonding and derivatization.
- A 2-ethylphenyl substituent at position 3, providing steric bulk and modulating electronic properties.
Properties
IUPAC Name |
ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-3-9-7-5-6-8-10(9)16-12(15)11(20-14(16)19)13(17)18-4-2/h5-8H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKLLDGJUXWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-ethylphenylamine to form an intermediate, which is then cyclized with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and optimization of reaction parameters are crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, affecting biochemical pathways. Additionally, the amino group can participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in the substituents at position 3 of the thiazole ring. Key comparisons include:
Substituent Variations at Position 3
Physicochemical Properties
Biological Activity
Ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring that is known for its biological significance. The compound contains an ethyl ester group, an amino group, and a 2-ethylphenyl substituent, contributing to its chemical diversity.
Chemical Formula: C14H16N2O2S2
IUPAC Name: Ethyl 4-amino-3-(2-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
CAS Number: 312922-21-7
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cancer cell proliferation through several mechanisms:
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Cell Viability Assays: In vitro studies using MTT and SRB assays indicated a dose-dependent reduction in cell viability across breast, lung, and colon cancer cells.
Cell Line IC50 (µg/mL) Assay Type Breast Cancer 1.61 ± 1.92 MTT Lung Cancer 1.98 ± 1.22 SRB Colon Cancer <10 MTT - Apoptosis Induction: The compound triggers apoptosis in cancer cells as evidenced by increased caspase activity and morphological changes typical of programmed cell death.
- In Vivo Studies: Animal models (e.g., xenograft mice) treated with the compound showed significant tumor regression and reduced tumor growth rates compared to control groups.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi:
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Minimum Inhibitory Concentration (MIC): The MIC values indicate the lowest concentration required to inhibit microbial growth.
Microorganism MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Candida albicans 25 - Disk Diffusion Assay: Zones of inhibition were measured around disks impregnated with the compound, confirming its effectiveness against various pathogens.
Case Studies
Case Study 1: Anticancer Efficacy in Human Cell Lines
A study evaluating the efficacy of ethyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene in human glioblastoma U251 cells showed an IC50 value of approximately 8 µg/mL, indicating potent anticancer activity compared to standard treatments like doxorubicin.
Case Study 2: Antimicrobial Effects on Clinical Isolates
Another investigation assessed the antimicrobial properties against clinical isolates of bacteria from patients with infections. The compound exhibited significant antibacterial activity with an average zone of inhibition of over 15 mm against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
